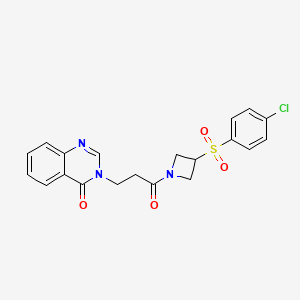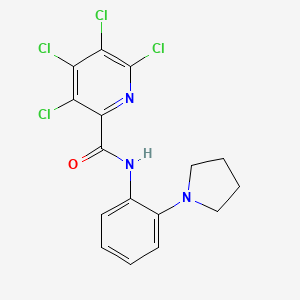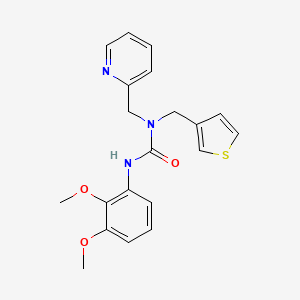
3-(2,3-Dimethoxyphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dimethoxyphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, commonly known as DMTU, is a urea derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMTU has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A significant application of compounds similar to 3-(2,3-Dimethoxyphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is found in the development of new anticancer agents. For instance, a study focused on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives designed through computer-aided methods. These derivatives were evaluated for their antiproliferative activity against various cancer cell lines (A549, HCT-116, PC-3) using a colorimetric assay. The compounds demonstrated significant antiproliferative effects, with some showing potent inhibitory activity comparable to the positive control sorafenib, indicating their potential as BRAF inhibitors in cancer treatment (Jian Feng et al., 2020).
Anion Binding and Molecular Recognition
Another area of application for compounds structurally related to 3-(2,3-Dimethoxyphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is in anion binding and molecular recognition. A study on ureido-pyridyl ligands, similar in structure, demonstrated their ability to bind polyatomic anions such as NO3-, AcO-, and ClO4- through hydrogen bonding in solid-state. This property is essential for developing materials for sensing or sequestration of specific anions in environmental or biological contexts (S. Marivel et al., 2011).
Nonlinear Optical Properties
Compounds with a structure analogous to 3-(2,3-Dimethoxyphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea have also been explored for their nonlinear optical properties. For example, a novel chalcone derivative with a similar chemical structure exhibited high second harmonic generation efficiency, making it a candidate for optoelectronic device applications. The material's transparency in the visible region and its thermal stability up to 133 °C make it suitable for nonlinear optical (NLO) device fabrications, highlighting the diverse applications of such molecular structures in materials science (Anthoni Praveen Menezes et al., 2014).
Propriétés
IUPAC Name |
3-(2,3-dimethoxyphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-18-8-5-7-17(19(18)26-2)22-20(24)23(12-15-9-11-27-14-15)13-16-6-3-4-10-21-16/h3-11,14H,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPSRHPSZAYHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethoxyphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2710200.png)
![6-Cyclopropyl-3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2710202.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2710203.png)
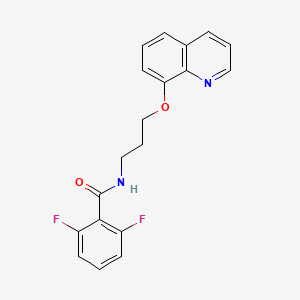
![Ethyl 4-oxo-5-(2-(thiophen-2-yl)acetamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2710207.png)
![N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2710208.png)
![(5R,7S)-5,7-Dimethyl-4-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2710212.png)
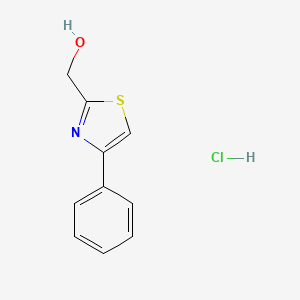
![N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C](/img/structure/B2710214.png)

![N-[2-(benzylamino)-2-oxo-1-phenylethyl]-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2710218.png)

